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molecular formula C8H14N2 B8692610 5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No. B8692610
M. Wt: 138.21 g/mol
InChI Key: AYYHLKRECDVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312823

Procedure details

6.3 g (30 mmol) of ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate and 18.9 g (60 mmol) of Ba(OH)2. 8H2O are refluxed for 15 hours in 75 ml of water. After cooling, the BaCO3 is filtered off with suction, the filtrate is concentrated, and the residue is extracted by boiling five times with 50 ml portions of dioxane. The dioxane solutions are concentrated, and the residue is distilled.
Name
ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH2:8][N:9](C(OCC)=O)[CH2:10][C:4]=2[CH2:3]1>O>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH2:8][NH:9][CH2:10][C:4]=2[CH2:3]1

Inputs

Step One
Name
ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate
Quantity
6.3 g
Type
reactant
Smiles
CN1CC2=C(CC1)CN(C2)C(=O)OCC
Step Two
Name
Ba(OH)2
Quantity
18.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the BaCO3 is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted
CONCENTRATION
Type
CONCENTRATION
Details
The dioxane solutions are concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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